Cas no 2171591-99-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid is a specialized Fmoc-protected amino acid derivative featuring a propane-1-sulfonyl carbamoyl side chain. This compound is particularly useful in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The propane-1-sulfonyl moiety enhances solubility and reactivity, facilitating efficient coupling in solid-phase peptide synthesis (SPPS). Its structural features make it valuable for introducing sulfonamide-based modifications into peptide backbones, expanding applications in medicinal chemistry and bioconjugation. The carboxylate group allows further functionalization, supporting diverse synthetic strategies. This reagent is optimized for high-purity applications, ensuring reliable performance in complex peptide assembly.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid structure
2171591-99-2 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid
CAS No:2171591-99-2
MF:C23H26N2O7S
MW:474.526745319366
CID:6069528
PubChem ID:165959659
Update Time:2025-06-11

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid
    • 2171591-99-2
    • EN300-1491911
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(propane-1-sulfonyl)carbamoyl]butanoic acid
    • Inchi: 1S/C23H26N2O7S/c1-2-13-33(30,31)25-22(28)20(11-12-21(26)27)24-23(29)32-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,2,11-14H2,1H3,(H,24,29)(H,25,28)(H,26,27)
    • InChI Key: GIDGFNJAXOGGFO-UHFFFAOYSA-N
    • SMILES: S(CCC)(NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(=O)=O

Computed Properties

  • Exact Mass: 474.14607235g/mol
  • Monoisotopic Mass: 474.14607235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 147Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid (CAS No. 2171591-99-2)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid, identified by its CAS number 2171591-99-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorene moiety linked to an amino group through a methoxycarbonyl bridge, and a carbamoyl group attached to a butanoic acid backbone with a propane-1-sulfonyl substituent. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The structural complexity of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid is not merely a matter of academic curiosity but also holds practical implications for its potential biological activity. The fluorene ring, known for its rigidity and stability, serves as an excellent scaffold for designing molecules with enhanced binding affinity and selectivity. Additionally, the methoxycarbonyl group introduces a polar moiety that can facilitate interactions with biological targets, while the carbamoyl and sulfonyl groups contribute to the compound's solubility and metabolic stability.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The unique structural features of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid make it an attractive candidate for further investigation in this context. For instance, the fluorene moiety has been extensively studied for its potential as a fluorescent probe in bioimaging applications, while the sulfonyl group is often incorporated into drugs to enhance their pharmacological properties.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the fluorene-based amino group and the sulfonylated carbamoyl moiety suggests that it may exhibit dual functionality, capable of interacting with multiple targets or modulating different signaling pathways simultaneously. This property is particularly valuable in the context of multifaceted diseases where comprehensive therapeutic intervention is required.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid with greater accuracy. By leveraging machine learning algorithms and molecular docking simulations, scientists can identify potential binding interactions between this compound and biological targets such as enzymes, receptors, and nucleic acids. These computational approaches have already been instrumental in identifying promising candidates for further experimental validation.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful manipulation of functional groups to ensure regioselectivity and high yield. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have made it possible to streamline these processes and improve overall efficiency. These innovations are not only crucial for producing sufficient quantities of the compound for research purposes but also for optimizing its pharmacological properties.

In addition to its potential as an active pharmaceutical ingredient (API), 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid may also serve as a valuable intermediate in the synthesis of more complex molecules. Its structural features provide a versatile platform for further derivatization, allowing chemists to explore new chemical space and discover novel therapeutic agents.

The role of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyl)carbamoylbutanoic acid in preclinical research is also noteworthy. Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. These studies often involve in vitro assays to assess cytotoxicity, enzyme inhibition, and other key pharmacological parameters. The unique structural features of this compound make it an interesting candidate for such investigations.

The future prospects for 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(propane-1-sulfonyл)carbamoyлbutanoic acid are promising, given its potential applications in drug discovery and biomedicine. As research continues to uncover new biological targets and therapeutic strategies, compounds like this one will play an increasingly important role in addressing complex diseases. The integration of computational chemistry with experimental techniques will further accelerate the discovery process, leading to more effective treatments for patients worldwide.

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